3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Sulfonyl Group: The quinoline derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.
Substitution with Methoxyphenyl Group: Finally, the compound is treated with 3-methoxyaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-bromophenyl)sulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine
- 3-((4-fluorophenyl)sulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine
- 3-((4-methylphenyl)sulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE is unique due to the presence of the chlorine atom, which can significantly influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-methoxyphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-28-17-6-4-5-16(13-17)25-22-19-7-2-3-8-20(19)24-14-21(22)29(26,27)18-11-9-15(23)10-12-18/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTPJFRCWBPHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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